2-({[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine
Description
The compound 2-({[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine features a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heterocycle formed by fusing a triazole ring with a pyridazine ring. Key structural elements include:
Properties
IUPAC Name |
6-(3-nitrophenyl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O2S/c24-23(25)14-6-3-4-12(10-14)15-7-8-16-19-20-17(22(16)21-15)26-11-13-5-1-2-9-18-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXUAIKHRKKALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the triazolopyridazine core through cyclization reactions. For instance, the synthesis may begin with the reaction of 3-nitrobenzohydrazide with a suitable pyridazine derivative under cyclization conditions to form the triazolopyridazine scaffold .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product from reaction mixtures. The scalability of the synthesis would be a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-({[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the sulfanyl position.
Scientific Research Applications
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 474.4 g/mol. The presence of the triazole and pyridazine rings contributes to its biological activity, making it a subject of interest in drug development.
Anticancer Activity
Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit significant anticancer properties. For instance, derivatives of this compound have shown potent inhibition against various cancer cell lines:
- Mechanism of Action : The compound's mechanism often involves the inhibition of specific kinases associated with cancer progression. For example, triazole derivatives have been reported to inhibit c-Met kinases, which are implicated in several cancers including non-small cell lung cancer and renal cell carcinoma .
-
Case Studies :
- A study demonstrated that certain triazolo-pyridazine derivatives had low nanomolar IC50 values against c-Met, indicating strong potential as therapeutic agents .
- Another investigation highlighted the efficacy of these compounds in preclinical models for treating metastatic cancers, leading to advancements in clinical trials .
Other Therapeutic Potential
Beyond oncology, the compound's structural characteristics suggest potential applications in other therapeutic areas:
- Antiviral Activity : Some derivatives have been explored for their antiviral properties, particularly against viral infections where traditional therapies are ineffective . The unique heterocyclic structure may enhance binding affinity to viral targets.
- Neuroprotective Effects : Initial studies suggest that triazolo-pyridazines may have neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Huntington’s disease .
Synthesis and Derivatives
The synthesis of 2-({[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine typically involves multi-step chemical reactions that allow for the modification of substituents on the triazole and pyridazine rings. This enables the development of various derivatives with enhanced biological activities.
Synthetic Routes
Common synthetic methods include:
- Cyclization Reactions : Utilizing hydrazine derivatives with pyridine or pyridazine precursors to form the desired heterocyclic structures.
- Functionalization : Post-synthesis modifications such as nitration or sulfonation to optimize pharmacological properties .
Tables
Mechanism of Action
The mechanism of action of 2-({[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazolopyridazine core can intercalate with DNA or bind to enzyme active sites . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Substituent Effects on Activity and Solubility
A. 6-Position Substituents
- 4-Methylphenyl () : Methyl groups increase lipophilicity; the analog 2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide has a solubility of 11.2 µg/mL at pH 7.4, suggesting moderate aqueous compatibility .
- Furan-2-yl () : The furan ring introduces oxygen-based polarity, which may enhance solubility compared to nitro or methyl groups .
B. 3-Position Functional Groups
Table 2: Substituent Impact on Key Properties
Biological Activity
The compound 2-({[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}methyl)pyridine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological properties, and potential therapeutic applications.
Structural Overview
This compound features a triazole ring fused with a pyridazine structure, with a nitrophenyl group and a sulfanyl moiety. Such structural characteristics are often linked to significant biological activity, particularly in the realms of anticancer and antimicrobial research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems.
- Enzyme Inhibition : Triazole derivatives can inhibit enzymes involved in critical biochemical pathways. For instance, they have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties by disrupting bacterial cell wall synthesis and function through interaction with specific enzymes.
- Anti-inflammatory Effects : It has been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Pharmacological Properties
The pharmacokinetics of this compound suggest favorable absorption and distribution characteristics. In silico studies indicate that the compound has good bioavailability and metabolic stability, which are critical for therapeutic efficacy.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Research : A study evaluated the anticancer potential of related triazole compounds in various cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation with IC50 values ranging from 0.5 to 5 μM depending on the cell line tested .
- Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of triazole derivatives, it was found that certain analogs exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 10 μg/mL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
